5-O-(4-Nitrobenzoyl)moxidectin
Overview
Description
5-O-(4-Nitrobenzoyl)moxidectin: is a chemical compound with the molecular formula C44H56N2O11 and a molecular weight of 788.92 g/mol . It is a derivative of moxidectin, a milbemycin endectocide used primarily for its antiparasitic properties . This compound is characterized by the presence of a 4-nitrobenzoyl group attached to the moxidectin molecule, which may influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(4-Nitrobenzoyl)moxidectin typically involves the esterification of moxidectin with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct . The reaction conditions often include anhydrous solvents like dichloromethane or chloroform to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and solvent purity, to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-O-(4-Nitrobenzoyl)moxidectin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-O-(4-aminobenzoyl)moxidectin .
Scientific Research Applications
Chemistry: 5-O-(4-Nitrobenzoyl)moxidectin is used as a reference standard in analytical chemistry for the identification and quantification of moxidectin derivatives .
Biology: In biological research, this compound is studied for its potential antiparasitic properties and its effects on various biological systems .
Medicine: The compound is investigated for its potential use in treating parasitic infections, particularly those caused by nematodes .
Industry: In the pharmaceutical industry, this compound is used in the development of new antiparasitic drugs and formulations .
Mechanism of Action
The mechanism of action of 5-O-(4-Nitrobenzoyl)moxidectin involves its interaction with the parasite’s nervous system. It selectively binds to the parasite’s GABA-A and glutamate-gated chloride ion channels, which are essential for the function of invertebrate nerve and muscle cells . This binding disrupts the normal function of these channels, leading to paralysis and death of the parasite .
Comparison with Similar Compounds
Moxidectin: The parent compound, used for its broad-spectrum antiparasitic activity.
Ivermectin: Another milbemycin endectocide with similar uses but different chemical structure.
Uniqueness: 5-O-(4-Nitrobenzoyl)moxidectin is unique due to the presence of the 4-nitrobenzoyl group, which may enhance its antiparasitic properties and influence its pharmacokinetic profile .
Properties
IUPAC Name |
[(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-21-yl] 4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N2O11/c1-25(2)18-28(5)38-30(7)37(45-52-8)23-43(57-38)22-35-21-34(56-43)17-12-27(4)19-26(3)10-9-11-32-24-53-40-39(29(6)20-36(42(48)54-35)44(32,40)49)55-41(47)31-13-15-33(16-14-31)46(50)51/h9-16,18,20,25-26,30,34-36,38-40,49H,17,19,21-24H2,1-8H3/b10-9+,27-12+,28-18+,32-11+,45-37+/t26-,30-,34+,35-,36-,38+,39+,40+,43-,44+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSLHJSUKGSWRA-ACNUJRTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174756-99-1 | |
Record name | 5-O-(4-Nitrobenzoyl)moxidectin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-O-(4-NITROBENZOYL)MOXIDECTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZLG4311I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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